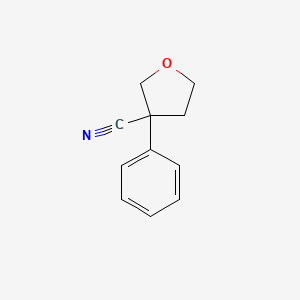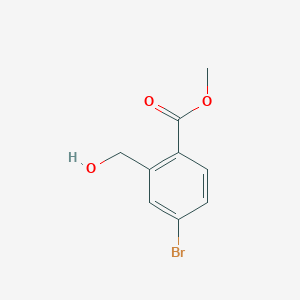
6,7-Dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one is a chemical compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique quinoline structure, which includes hydroxyl groups at positions 6 and 7, a methyl group at position 1, and a methylamino group at position 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an appropriate ketone.
Introduction of Hydroxyl Groups: The hydroxyl groups at positions 6 and 7 can be introduced through selective hydroxylation reactions using reagents such as osmium tetroxide or potassium permanganate.
Methylation and Amination: The methyl group at position 1 and the methylamino group at position 3 can be introduced through methylation and amination reactions, respectively, using reagents like methyl iodide and methylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, catalytic processes, and advanced purification techniques to ensure high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as chromium trioxide or hydrogen peroxide.
Reduction: The compound can be reduced to form dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylamino group can undergo substitution reactions with electrophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, hydrogen peroxide in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
6,7-Dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral agent, particularly against influenza viruses.
Pharmacology: The compound is investigated for its potential therapeutic effects and mechanisms of action in various diseases.
Biochemistry: It is used as a tool compound to study enzyme inhibition and protein interactions.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6,7-Dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as nucleases, by binding to their active sites and preventing substrate access . This inhibition can disrupt viral replication and other biological processes.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the methylamino group.
6,7-Dihydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one: Similar structure but lacks the methylamino group.
6,7-Dihydroxy-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one: Similar structure but lacks the methyl group at position 1.
Uniqueness
6,7-Dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both the methyl and methylamino groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups allows for a diverse range of chemical modifications and potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H14N2O3 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
6,7-dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C11H14N2O3/c1-12-7-3-6-4-9(14)10(15)5-8(6)13(2)11(7)16/h4-5,7,12,14-15H,3H2,1-2H3 |
Clave InChI |
IMYADYXMTGDERO-UHFFFAOYSA-N |
SMILES canónico |
CNC1CC2=CC(=C(C=C2N(C1=O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12868170.png)


![2-(2-Aminobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid](/img/structure/B12868211.png)
![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B12868217.png)


